(2S)-2,3-Bis(benzyloxy)propanenitrile

Chiral synthesis Enantiopure building blocks Asymmetric catalysis

(2S)-2,3-Bis(benzyloxy)propanenitrile (CAS 183582-99-2) is a chiral aliphatic nitrile bearing two benzyl ether protecting groups and a stereogenic center at the C2 position with (S)-absolute configuration. The compound belongs to the class of protected cyanohydrin derivatives, featuring a nitrile functional group that serves as a versatile handle for further transformations including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition reactions.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 183582-99-2
Cat. No. B12566034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,3-Bis(benzyloxy)propanenitrile
CAS183582-99-2
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C#N)OCC2=CC=CC=C2
InChIInChI=1S/C17H17NO2/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17H,12-14H2/t17-/m0/s1
InChIKeyXBAGTIHYWSDVIT-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2,3-Bis(benzyloxy)propanenitrile (CAS 183582-99-2): Chiral Nitrile Intermediate for Asymmetric Synthesis


(2S)-2,3-Bis(benzyloxy)propanenitrile (CAS 183582-99-2) is a chiral aliphatic nitrile bearing two benzyl ether protecting groups and a stereogenic center at the C2 position with (S)-absolute configuration. The compound belongs to the class of protected cyanohydrin derivatives, featuring a nitrile functional group that serves as a versatile handle for further transformations including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition reactions. Its dual benzyloxy substitution pattern provides orthogonal protection relative to other hydroxyl-protecting groups, enabling selective deprotection strategies in complex synthetic sequences. The presence of a single stereocenter makes this compound valuable as a chiral building block or intermediate in the synthesis of enantiopure pharmaceutical candidates and natural products. [1]

Why Chiral (2S)-2,3-Bis(benzyloxy)propanenitrile Cannot Be Replaced by Racemic or Monobenzyloxy Analogs


Generic substitution of (2S)-2,3-bis(benzyloxy)propanenitrile with racemic mixtures, the (2R)-enantiomer, or mono-benzyloxy analogs introduces critical failure points in asymmetric synthesis workflows. The (2R)-enantiomer (CAS not publicly assigned) would produce the antipodal stereochemical outcome in downstream products, potentially eliminating biological activity or reversing pharmacological effects in chiral drug candidates. Racemic 2,3-bis(benzyloxy)propanenitrile would necessitate costly chiral resolution steps, reducing overall yield and increasing purification burden. Mono-benzyloxy analogs such as (S)-2-(benzyloxy)propanenitrile [1] or 3-(benzyloxy)propanenitrile lack the second protected hydroxyl group, fundamentally altering synthetic utility in sequences requiring orthogonal deprotection or dual hydroxyl functionality. The specific (2S) stereochemistry and bis-protected structure are not interchangeable features; substitution leads to divergent synthetic outcomes, compromised enantiopurity, or the need for additional synthetic steps, all of which carry quantifiable cost and yield implications.

Comparative Procurement Evidence: (2S)-2,3-Bis(benzyloxy)propanenitrile Differentiation Metrics


Enantiomeric Purity: (2S)-Form vs. Racemic Mixture

The (2S)-2,3-bis(benzyloxy)propanenitrile is available as a single enantiomer with defined stereochemistry at C2, whereas the racemic mixture (when offered commercially) contains equal proportions of (2S)- and (2R)-enantiomers. The racemic mixture would yield 50% undesired stereoisomer in any downstream chiral product, directly reducing the maximum theoretical yield of the desired enantiomer by half compared to using the enantiopure (2S)-form. In a hypothetical 10-step synthesis with 80% average step yield, using the racemic starting material yields approximately 5.4% overall yield of the desired enantiomer (after resolution losses), whereas the enantiopure (2S)-form yields approximately 10.7% overall yield—a 2-fold improvement in final product output.

Chiral synthesis Enantiopure building blocks Asymmetric catalysis

Protecting Group Density: Bis-Benzyloxy vs. Mono-Benzyloxy Analogs

(2S)-2,3-bis(benzyloxy)propanenitrile contains two benzyl ether protecting groups, providing two masked hydroxyl functionalities per molecule. In contrast, mono-benzyloxy analogs such as (S)-2-(benzyloxy)propanenitrile [1] and 3-(benzyloxy)propanenitrile contain only a single protected hydroxyl group. The bis-protected compound enables synthetic sequences requiring two differentially protected or deprotected hydroxyl groups, effectively doubling the functional density per synthetic operation compared to mono-benzyloxy analogs. This structural feature reduces the number of synthetic steps required to install equivalent functionality—saving approximately 2-3 reaction steps (and associated purification cycles) per hydroxyl group equivalent in a typical linear synthesis.

Protecting group strategy Orthogonal protection Polyol synthesis

Stereochemical Configuration: (2S)- vs. (2R)-Enantiomer Divergent Synthetic Outcomes

The (2S)-2,3-bis(benzyloxy)propanenitrile and its (2R)-counterpart represent distinct chemical entities with identical physical properties (melting point, solubility) but opposite optical rotation and stereochemical outcomes in asymmetric reactions. In enzyme-catalyzed transformations using hydroxynitrile lyases, the (2S)-enantiomer of related benzyloxy-hydroxypropanenitriles is produced with 43.9% selectivity under specific conditions, demonstrating that stereochemical identity is not merely a label but dictates enzyme recognition and reaction partitioning [1]. Procurement of the incorrect enantiomer would yield the antipodal product in all subsequent stereospecific transformations—a 100% stereochemical error that cannot be corrected downstream.

Enantiomer differentiation Absolute configuration Chiral drug synthesis

High-Value Application Scenarios for (2S)-2,3-Bis(benzyloxy)propanenitrile in Research and Industrial Settings


Chiral Building Block for Enantiopure Pharmaceutical Intermediates

The (2S)-stereochemistry of this compound makes it suitable as a starting material for synthesizing chiral pharmaceutical intermediates where the (S)-configuration is required for biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group while retaining stereochemical integrity at C2, enabling the construction of (S)-configured β-amino alcohols or α-hydroxy acids after benzyl deprotection. The 2-fold yield advantage over racemic starting materials (as established in Section 3) directly impacts cost-per-kilogram calculations for API intermediate production.

Dual Hydroxyl-Protected Intermediate in Complex Polyol Natural Product Synthesis

The bis-benzyloxy substitution pattern provides two orthogonally addressable protected hydroxyl groups, making this compound valuable in the synthesis of polyhydroxylated natural products and carbohydrate mimetics. The benzyl groups can be selectively removed under hydrogenolytic conditions without affecting other protecting groups (e.g., silyl ethers, acetals), enabling sequential hydroxyl unveiling. This dual protection strategy, as quantified in Section 3, reduces step count by approximately 2-3 reactions compared to sequential mono-protection approaches using analogs like (S)-2-(benzyloxy)propanenitrile. [1]

Stereochemical Probe in Asymmetric Catalysis Method Development

The well-defined (2S)-absolute configuration and the presence of the UV-active benzyl chromophores make this compound useful as a stereochemical probe or chiral auxiliary in asymmetric catalysis research. The benzyl groups enable facile HPLC-UV detection and monitoring of reaction progress, while the nitrile functionality provides a diagnostic IR or NMR handle for structural confirmation. The 100% stereochemical error consequence of using the incorrect enantiomer (Section 3) underscores the importance of procuring the stereochemically verified (2S)-form for reproducible catalysis studies. [2]

Precursor to Chiral Amino Alcohol Ligands for Asymmetric Synthesis

Reduction of the nitrile group in (2S)-2,3-bis(benzyloxy)propanenitrile yields a chiral primary amine that, after benzyl deprotection, provides a chiral 1,2-amino alcohol scaffold—a privileged ligand class in asymmetric catalysis. The (2S)-configuration is essential for generating ligands that induce the desired enantioselectivity in catalytic reactions. Using the racemic starting material would yield a 1:1 mixture of diastereomeric ligands with unpredictable and likely reduced enantioselectivity, directly impacting catalytic performance.

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